molecular formula C7H9BrN2 B1320511 1-(6-Bromopyridin-2-YL)-N-methylmethanamine CAS No. 675109-37-2

1-(6-Bromopyridin-2-YL)-N-methylmethanamine

Cat. No. B1320511
M. Wt: 201.06 g/mol
InChI Key: UXUZAQVJXNKSIZ-UHFFFAOYSA-N
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Patent
US08173807B2

Procedure details

To a solution of 6-bromopyridine-2-carbaldehyde (1.00 g, 5.38 mmol) in CH2Cl2 (20 mL) was added methylamine (4.04 mL, 2M/THF, 8.08 mmol) then to the stirred solution was added sodium triacetoxyborohydride (1.37 g, 6.46 mmol). After stirring at rt for 18 h, the mixture was partitioned between saturated aqueous NaHCO3 (50 mL) and CH2Cl2 (100 mL). The layers were separated then the aqueous extracted with CH2Cl2 (2×30 mL). The combined organics were washed with brine (50 mL), dried (MgSO4), filtered and concentrated in vacuo. Purification via flash column chromatography (5% MeOH/CH2Cl2) afforded the desired compound: δH (CDCl3): 2.49 (3H, s), 3.86 (2H, s), 7.31 (1H, d), 7.38 (1H, d), 7.53 (1H, t).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.04 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([CH:8]=O)[CH:5]=[CH:4][CH:3]=1.[CH3:10][NH2:11].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C(Cl)Cl>[Br:1][C:2]1[N:7]=[C:6]([CH2:8][NH:11][CH3:10])[CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=CC(=N1)C=O
Name
Quantity
4.04 mL
Type
reactant
Smiles
CN
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.37 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at rt for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between saturated aqueous NaHCO3 (50 mL) and CH2Cl2 (100 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous extracted with CH2Cl2 (2×30 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification via flash column chromatography (5% MeOH/CH2Cl2)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC=CC(=N1)CNC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.